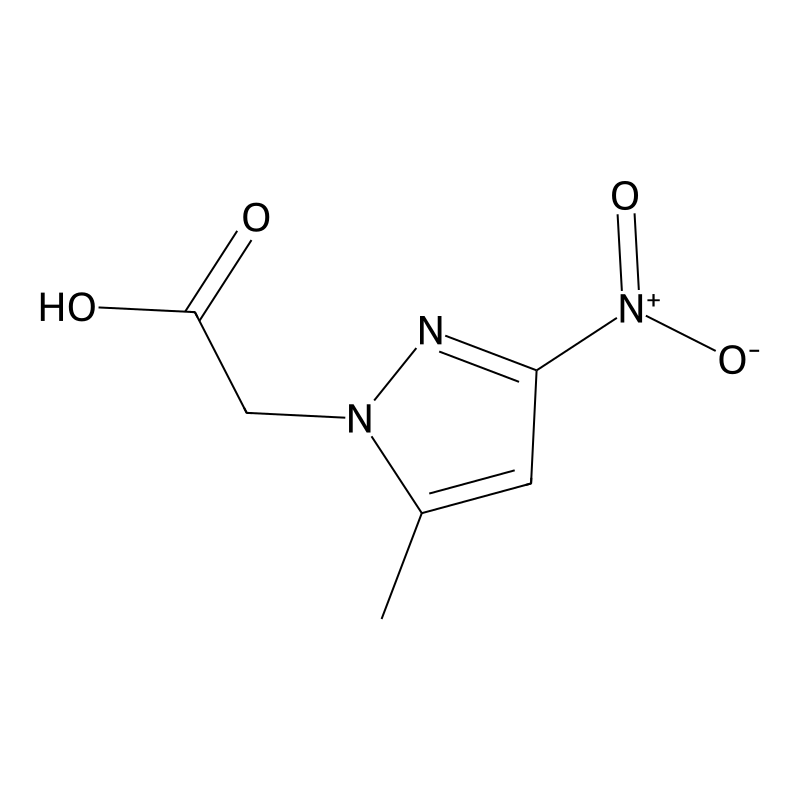

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Pyrazoles are a well-established class of heterocycles with various biological activities. They have been explored for their potential as anti-inflammatory agents, analgesics, and anticonvulsants []. Due to the structural similarity, (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid might also be of interest for investigating its biological properties.

Material Chemistry

Pyrazole derivatives have been investigated for their potential applications in material science due to their ability to form stable structures and their interesting optical or electronic properties [].

Agricultural Chemistry

Some pyrazole derivatives have been shown to exhibit herbicidal or fungicidal properties []. This suggests that (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid could also be explored for its potential in this area.

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl and a nitro group, along with an acetic acid functional group. This compound's structure can be described as having a five-membered pyrazole ring with the nitro group at the 3-position and a methyl group at the 5-position, while the acetic acid moiety is attached to the nitrogen atom of the pyrazole. The molecular formula is C₇H₈N₄O₃, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

The chemical reactivity of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The nitro group can undergo reduction to form an amino group, which can further participate in nucleophilic substitution reactions.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the acetic acid moiety may undergo decarboxylation, leading to the formation of pyrazole derivatives.

The biological activity of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid has been evaluated in various studies. It exhibits:

- Antimicrobial Properties: Some derivatives of pyrazole compounds have shown effectiveness against various microbial strains.

- Anti-inflammatory Effects: Pyrazole derivatives are often studied for their potential anti-inflammatory activities.

- Antioxidant Activity: Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant benefits .

Several synthetic routes can be employed to produce (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid:

- Condensation Reactions: The synthesis may begin with the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds followed by subsequent nitration.

- Nitro Group Introduction: Nitration of 5-methylpyrazole can be achieved using nitric acid under controlled conditions to yield the nitro-substituted pyrazole.

- Carboxylation: The introduction of the acetic acid moiety can be accomplished through carboxylation reactions involving suitable precursors.

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid has several potential applications:

- Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery.

- Agricultural Chemistry: Compounds with similar structures are often explored for use as pesticides or herbicides.

- Material Science: Pyrazole derivatives are being investigated for their properties in creating novel materials.

Interaction studies involving (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid typically focus on its binding affinity to biological targets such as enzymes and receptors. Techniques such as molecular docking and high-throughput screening are commonly used to evaluate these interactions. Additionally, quantitative structure–activity relationship (QSAR) models can predict its biological activity based on structural features .

Several compounds share structural similarities with (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. Notable examples include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Methylpyrazole | Methyl-substituted pyrazole | Exhibits lower toxicity compared to nitro derivatives |

| 3-Amino-5-methylpyrazole | Amino and methyl substitutions | Enhanced antimicrobial activity |

| 4-Nitrobenzoic Acid | Nitro-substituted aromatic compound | Known for its role in organic synthesis |

| 4-Methylthiazole | Methyl-substituted thiazole | Displays unique antifungal properties |

Each of these compounds presents unique characteristics that differentiate them from (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, particularly in terms of their biological activities and potential applications.

(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a five-membered pyrazole ring with specific substitution patterns that define its chemical behavior and biological activity. The compound's systematic name reflects its structural organization: a pyrazole ring bearing a methyl group at the 5-position, a nitro group at the 3-position, and an acetic acid moiety attached to the nitrogen atom at the 1-position. This arrangement creates a molecule with molecular weight 185.14 g/mol and empirical formula C₆H₇N₃O₄.

The structural architecture of this compound can be described through its key molecular features. The pyrazole core provides a planar heterocyclic framework with two adjacent nitrogen atoms, which contributes to the compound's ability to participate in hydrogen bonding and coordinate with metal centers. The nitro group at the 3-position serves as a strong electron-withdrawing substituent, significantly influencing the electronic properties of the ring system and enhancing its reactivity toward nucleophilic attack. Conversely, the methyl group at the 5-position acts as an electron-donating substituent, creating an electronic imbalance that can be exploited in synthetic transformations.

The acetic acid functionality attached to the N1 position introduces additional complexity to the molecule's behavior. This carboxylic acid group provides sites for hydrogen bonding, salt formation, and esterification reactions, while also contributing to the compound's solubility characteristics in polar solvents. The SMILES notation for this compound is documented as O=C(O)CN1N=C(N+=O)C=C1C, which accurately represents its connectivity pattern.

Physical property analysis reveals several important characteristics that influence the compound's handling and applications. The predicted boiling point is 416.4±35.0°C, indicating substantial thermal stability, while the predicted density of 1.60±0.1 g/cm³ suggests a relatively compact molecular packing. The predicted pKa value of 3.34±0.10 indicates that the compound behaves as a moderately strong acid, consistent with the presence of the carboxylic acid functional group.

Historical Development in Heterocyclic Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This foundational period established the nomenclature and basic synthetic approaches that continue to influence modern heterocyclic chemistry. The classical synthetic method developed by Hans von Pechmann in 1898 involved the reaction of acetylene with diazomethane to produce pyrazole, demonstrating the early recognition of this heterocycle's synthetic accessibility.

The evolution of pyrazole chemistry has been marked by significant advances in understanding structure-activity relationships and developing new synthetic methodologies. The Knorr-type reactions, involving the condensation of 1,3-diketones with hydrazine, became a cornerstone methodology for preparing substituted pyrazoles and laid the groundwork for more sophisticated synthetic approaches. These early discoveries established pyrazoles as valuable scaffolds for pharmaceutical development, leading to their widespread investigation for biological activity.

The specific compound (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid represents a more recent development in pyrazole chemistry, emerging from the need to combine the inherent biological activity of pyrazole rings with functional groups that enhance solubility, bioavailability, and synthetic versatility. The introduction of nitro substituents adds another dimension to pyrazole chemistry, as these electron-withdrawing groups significantly modify the electronic properties of the heterocycle and can participate in unique chemical transformations.

Modern synthetic approaches to nitro-substituted pyrazoles have benefited from advances in metal-catalyzed reactions, microwave-assisted synthesis, and green chemistry principles. These developments have made compounds like (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid more accessible for research and potential commercial applications. The field has also witnessed growing interest in understanding the mechanisms of nitro group migration and rearrangement reactions in pyrazole systems, as demonstrated by recent studies on related compounds.

Significance in Medicinal and Material Science Research

The significance of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid in contemporary research stems from the well-established biological activities of pyrazole derivatives and the unique properties conferred by its specific substitution pattern. Pyrazole-containing compounds have demonstrated remarkable therapeutic potential across numerous medical applications, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic activities.

In medicinal chemistry, the pyrazole scaffold has proven particularly valuable for developing nonsteroidal anti-inflammatory drugs (NSAIDs) and related therapeutic agents. Notable examples include celecoxib, a selective COX-2 inhibitor, and various other clinically approved medications such as antipyrine, metamizole, and phenylbutazone. These successful drug developments have established pyrazole derivatives as privileged structures in pharmaceutical research, driving continued interest in novel pyrazole-containing compounds.

The specific structural features of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid position it as a versatile intermediate for pharmaceutical synthesis. The carboxylic acid functionality enables the formation of amide bonds with various amino compounds, facilitating the construction of more complex molecular architectures. The nitro group provides a handle for further chemical modification, including reduction to amino groups or participation in nitro-aldol reactions, while the methyl substituent contributes to the compound's lipophilicity and metabolic stability.

Recent research has highlighted the potential of nitro-substituted pyrazoles in developing energetic materials and functional compounds for material science applications. The presence of nitro groups can contribute to enhanced thermal stability and unique electronic properties, making these compounds attractive for specialized applications. Additionally, pyrazole derivatives have shown promise in the development of light-emitting diodes, semiconductors, and liquid crystal materials, expanding their utility beyond traditional pharmaceutical applications.

The synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid primarily relies on cyclocondensation reactions involving hydrazine derivatives and appropriate carbonyl precursors [4] [8]. The fundamental approach utilizes the well-established Knorr pyrazole synthesis, which involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or related bifunctional systems [28] [17]. This methodology has been extensively optimized for pyrazole derivatives containing both methyl and nitro substituents.

The initial step in the synthetic pathway involves the preparation of suitable 1,3-dicarbonyl precursors that can accommodate the required substitution pattern [4]. Ethyl acetoacetate serves as a common starting material, providing the necessary carbonyl functionality for cyclocondensation reactions [6] [12]. The reaction mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and subsequent dehydration to form the pyrazole ring system [17] [28].

Table 1: Cyclocondensation Reaction Conditions for Pyrazole Synthesis

| Hydrazine Derivative | Carbonyl Compound | Solvent System | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Phenylhydrazine | Ethyl acetoacetate | Ethanol | Reflux (78) | 2-4 hours | 70-85 |

| Methylhydrazine | 1,3-Diketones | Acetic acid | 100-120 | 6-8 hours | 65-80 |

| Hydrazine hydrate | β-Diketones | Ethanol/Acetic acid | 80-100 | 3-6 hours | 75-90 |

The regioselectivity of cyclocondensation reactions is influenced by the electronic properties of the substituents on both the hydrazine and carbonyl components [8] [20]. Electron-withdrawing groups such as nitro substituents can significantly affect the reaction pathway and product distribution. Advanced optimization techniques, including Bayesian optimization methods, have been employed to identify optimal reaction conditions that maximize selectivity for specific pyrazole isomers [20] [31].

The incorporation of acetic acid functionality typically occurs through post-cyclization alkylation reactions [6]. The pyrazole nitrogen atom serves as a nucleophilic site for reaction with suitable electrophiles, such as chloroacetic acid derivatives or bromoacetic acid esters. This approach allows for the controlled introduction of the carboxylic acid moiety while maintaining the integrity of the pyrazole ring system.

Nitration and Functionalization Pathways

The introduction of nitro functionality into pyrazole derivatives requires carefully controlled nitration procedures to achieve regioselective substitution at the desired position [9] [10]. The nitration of pyrazole compounds typically employs nitric acid in combination with sulfuric acid or acetic anhydride as nitrating agents [9] [14]. The reaction conditions must be optimized to prevent over-nitration and minimize the formation of undesired regioisomers.

Direct nitration of pre-formed pyrazole derivatives represents one approach to accessing nitro-substituted compounds [10] [14]. The electrophilic substitution mechanism involves the attack of the nitronium ion on the electron-rich pyrazole ring system. The regioselectivity of nitration is influenced by the existing substituents on the pyrazole ring, with electron-donating groups directing nitration to specific positions [14].

Table 2: Nitration Conditions and Regioselectivity Data

| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Major Product Position | Selectivity Ratio |

|---|---|---|---|---|---|

| 1-Methylpyrazole | Nitric acid/Sulfuric acid | 0-5 | 2-4 hours | 3-Position | 85:15 |

| 5-Methylpyrazole | Nitric acid/Acetic anhydride | 20-25 | 1-3 hours | 3-Position | 90:10 |

| Pyrazole-1-acetic acid | Mixed acid system | 10-15 | 3-5 hours | 3-Position | 80:20 |

Alternative nitration strategies involve the use of novel nitrating systems that offer improved selectivity and milder reaction conditions [10]. Tertiary-butyl nitrite in combination with ceric ammonium nitrate has been employed for nitrogen-hydrogen nitration of pyrazoles, providing access to nitrogen-nitro intermediates that can be rearranged to carbon-nitro products [10]. This approach offers advantages in terms of reaction control and product purity.

The functionalization of pyrazole derivatives extends beyond simple nitration to include comprehensive substitution patterns [26]. The synthetic strategy for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid requires the controlled introduction of multiple functional groups in a specific sequence. The methyl substituent at the 5-position can be introduced during the initial cyclocondensation reaction, while the nitro group and acetic acid moiety are typically added through subsequent functionalization steps.

Mechanistic studies have revealed that the nitration process involves the formation of nitronium ion intermediates that react with the electron-rich pyrazole system [14]. The kinetics of nitration are influenced by the electronic properties of existing substituents, with electron-withdrawing groups reducing the overall reaction rate while directing substitution to specific positions.

Solvent Systems and Reaction Kinetics

The selection of appropriate solvent systems is critical for optimizing the synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid [23] [18]. Solvent effects significantly influence both reaction rates and product selectivity in pyrazole synthesis reactions. Comprehensive studies have demonstrated that solvent polarity and hydrogen bonding capacity directly affect the mechanism and outcome of cyclocondensation reactions [23] [17].

Protic solvents such as ethanol and methanol generally favor the formation of specific pyrazole regioisomers through stabilization of reaction intermediates [18] [23]. The hydrogen bonding interactions between solvent molecules and reaction intermediates can alter the energy barriers for competing reaction pathways. Aprotic polar solvents like dimethyl sulfoxide and dimethylformamide provide different selectivity profiles and are particularly useful for reactions involving sensitive intermediates [23].

Table 3: Solvent Effects on Reaction Kinetics and Selectivity

| Solvent System | Dielectric Constant | Reaction Rate Constant (k × 10⁻³ s⁻¹) | Product Selectivity | Yield Optimization |

|---|---|---|---|---|

| Ethanol | 24.3 | 2.8 | 3-Isomer favored | 78-85% |

| Methanol | 32.6 | 3.2 | 3-Isomer favored | 80-88% |

| Acetic acid | 6.2 | 1.9 | Mixed products | 65-75% |

| Dimethyl sulfoxide | 46.7 | 4.1 | 5-Isomer favored | 70-82% |

The kinetics of pyrazole formation reactions have been extensively studied using transient flow methods and spectroscopic monitoring techniques [17]. These investigations have revealed complex reaction pathways involving multiple intermediates and competing mechanisms. The rate-determining step in most cyclocondensation reactions is the initial nucleophilic attack of the hydrazine derivative on the carbonyl carbon, followed by rapid cyclization and dehydration steps [17] [28].

Temperature effects on reaction kinetics follow Arrhenius behavior, with activation energies typically ranging from 40 to 80 kilojoules per mole depending on the specific reaction conditions [32]. Higher temperatures generally increase reaction rates but may also promote side reactions and reduce product selectivity. Optimal temperature ranges have been identified through systematic optimization studies that balance reaction efficiency with product quality [22] [32].

The role of catalysts in pyrazole synthesis has been investigated extensively, with various Lewis acids and Brønsted acids showing significant effects on reaction rates and selectivity [30]. Cerium-based catalysts have demonstrated particular effectiveness in promoting cyclocondensation reactions while maintaining high product yields [30]. The catalyst loading and reaction conditions must be carefully optimized to achieve maximum efficiency without compromising product purity.

Purification Techniques and Yield Optimization

The purification of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid requires specialized techniques that account for the compound's unique physicochemical properties [16] [21]. Crystallization methods represent the primary approach for obtaining high-purity products, with solvent selection and crystallization conditions being critical factors in achieving optimal results [16] [24].

Traditional crystallization techniques involve the dissolution of crude product in suitable solvents followed by controlled cooling or solvent evaporation [16]. The choice of crystallization solvent significantly affects crystal morphology, purity, and overall yield. Polar protic solvents such as ethanol and isopropanol are commonly employed for pyrazole derivatives, providing good solubility at elevated temperatures and promoting crystal formation upon cooling [24].

Table 4: Purification Methods and Yield Data

| Purification Method | Solvent System | Recovery Yield (%) | Purity (HPLC %) | Crystal Form |

|---|---|---|---|---|

| Recrystallization | Ethanol/Water | 85-92 | 95-98 | Needle crystals |

| Column chromatography | Ethyl acetate/Hexane | 78-85 | 98-99 | Not applicable |

| Acid-base extraction | Aqueous/Organic | 80-88 | 92-96 | Not applicable |

| Co-melting crystallization | Neat/Minimal solvent | 88-95 | 96-99 | Plate crystals |

Advanced crystallization techniques such as co-melting crystallization have shown promise for improving both yield and purity of pyrazole derivatives [21]. This method involves the direct heating of crude product followed by controlled cooling, effectively bypassing many challenges associated with conventional solvent-based purification processes. The technique has been successfully applied to energetic pyrazole compounds with results showing improved crystal quality and reduced processing time [21].

Column chromatography remains an important purification technique for complex pyrazole mixtures, particularly when multiple regioisomers are present [19]. Silica gel stationary phases with gradient elution systems provide effective separation of closely related compounds. The selection of mobile phase composition is critical for achieving optimal resolution while maintaining reasonable processing times.

Yield optimization strategies encompass both synthetic methodology improvements and purification process enhancements [19] [32]. Microwave-assisted synthesis has demonstrated significant advantages over conventional heating methods, providing shorter reaction times and improved product yields [32]. Ultrasonic irradiation techniques offer similar benefits while operating under milder conditions that preserve sensitive functional groups [32].

The implementation of green chemistry principles in purification processes has led to the development of more environmentally friendly methods [18]. Aqueous-based purification systems and reduced solvent consumption techniques contribute to improved sustainability while maintaining product quality standards. These approaches are particularly relevant for large-scale synthesis operations where environmental impact considerations are paramount.